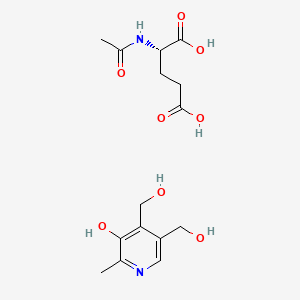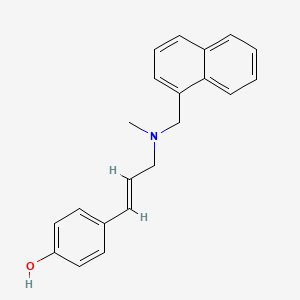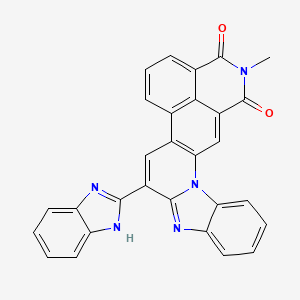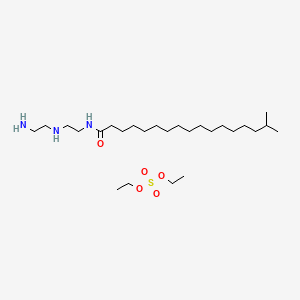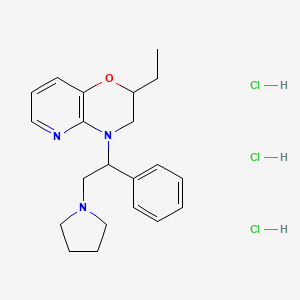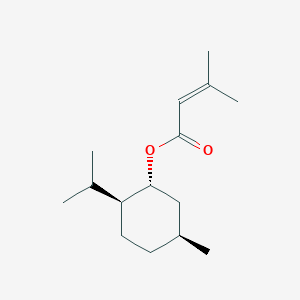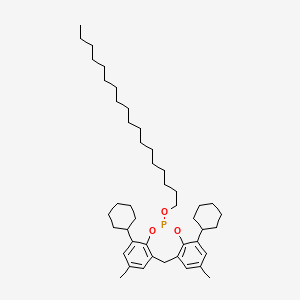
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridines, and thioureas. The reaction conditions may involve:
Condensation reactions: Combining the aniline and pyridine derivatives under acidic or basic conditions.
Cyclization: Formation of the pyrimidinedione ring through intramolecular cyclization.
Substitution: Introducing the thioxo group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: Small-scale synthesis in laboratory settings.
Continuous flow synthesis: Large-scale production using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or the pyrimidinedione core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Substituted derivatives: Products of substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Diagnostics: Used in the development of diagnostic agents for imaging or detection of diseases.
Industry
Material science: Incorporated into materials with specific properties, such as conductivity or fluorescence.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways within cells, leading to changes in gene expression or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidinediones: Compounds with similar core structures but different substituents.
Thioxopyrimidines: Compounds with a thioxo group attached to the pyrimidine ring.
Uniqueness
Structural diversity: The combination of aromatic rings and heterocyclic structures makes it unique.
Biological activity: The specific substituents contribute to its distinct biological properties.
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
156338-83-9 |
|---|---|
Formule moléculaire |
C23H19ClN4O2S |
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
5-[(4-chloroanilino)methyl]-1-(2-methylphenyl)-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H19ClN4O2S/c1-15-6-2-3-7-19(15)27-21(29)18(14-26-17-11-9-16(24)10-12-17)22(30)28(23(27)31)20-8-4-5-13-25-20/h2-13,18,26H,14H2,1H3 |
Clé InChI |
JBUNFESISYRGSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=CC=CC=N3)CNC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


